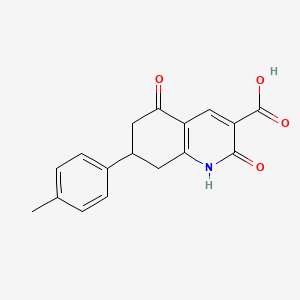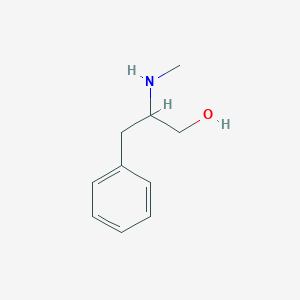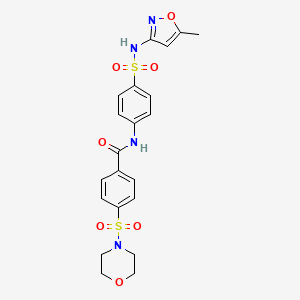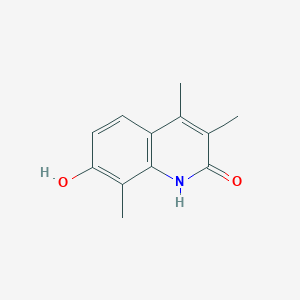![molecular formula C22H27N3O5S2 B2498411 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-60-0](/img/structure/B2498411.png)
2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene derivatives often involves complex reactions that yield compounds with significant biological or chemical activity. For example, the synthesis of thiophene derivatives using reactions of 2-benzamido-4,5-dihydro-3-thiophene and -3-furancarbonitriles with cyanomethylene compounds in the presence of sodium hydride in dimethyl sulfoxide at 140°C has been reported (Yamagata, Hashimoto, & Yamazaki, 1994). Such processes might offer insights into the synthesis pathways that could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is a critical aspect that influences their chemical behavior and application potential. For instance, crystal structure analysis provides insights into the arrangement of atoms within a compound, which is essential for understanding its reactivity and interactions with other molecules. The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies, highlighting the importance of structural studies in comprehending the properties of such molecules (Sharma et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, leading to the formation of novel compounds with diverse properties. For example, the electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt for the synthesis of benzo[b]thiophenes showcases the reactivity of thiophene derivatives under specific conditions (Alikhani et al., 2022).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often determined through comprehensive analysis and experimentation. For instance, the solubility of heteroaromatic benzene dicarboxamides in common organic solvents versus dimethyl sulfoxide reveals important aspects of their physical characteristics and potential uses (Gondi & Son, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of thiophene derivatives. Studies on reactions, such as the facile synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, illustrate the chemical versatility of these compounds and their utility in synthetic chemistry (Tso, Tsay, & Li, 1996).
Aplicaciones Científicas De Investigación
Heterocyclic Aromatic Anions
Research on equilibrium acidities in DMSO for several cyclic carboxamides, thiocarboxamides, esters, and sulfones, including compounds similar to the specified chemical structure, has contributed to understanding the aromatic stabilization energies (ASEs) of these anions. This knowledge is pivotal for designing compounds with desired electronic properties for applications in organic synthesis and material science (Bordwell & Fried, 1991).
Novel Heterocyclic Compounds
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone indicates the potential of such chemical structures in developing new anti-inflammatory and analgesic agents. These compounds showcase the versatility of thiophene derivatives in medicinal chemistry for creating compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Carbonic Anhydrase Inhibitors
Aromatic sulfonamide derivatives, including morpholinyl benzenesulfonamides, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and pH balance. These findings open up avenues for the development of therapeutic agents targeting conditions related to the dysregulation of these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Photodegradation of Environmental Contaminants
The study of photochemical degradation of benzothiophene derivatives in aqueous solutions contributes to understanding the environmental fate of crude oil components after an oil spill. Insights into the degradation pathways can inform the development of remediation strategies for oil-contaminated water bodies (Andersson & Bobinger, 1996).
Polymer Science
Research on soluble polyimides derived from thiophene-containing monomers, like 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, has contributed to the synthesis of new materials with high thermal stability and solubility in various organic solvents. These materials have potential applications in electronics, coatings, and as films with specific mechanical properties (Imai, Maldar, & Kakimoto, 1984).
Propiedades
IUPAC Name |
2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-13-11-25(12-14(2)30-13)32(28,29)16-9-7-15(8-10-16)20(26)24-22-19(21(27)23-3)17-5-4-6-18(17)31-22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDECELMXPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)


![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)


![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)


![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498349.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)
